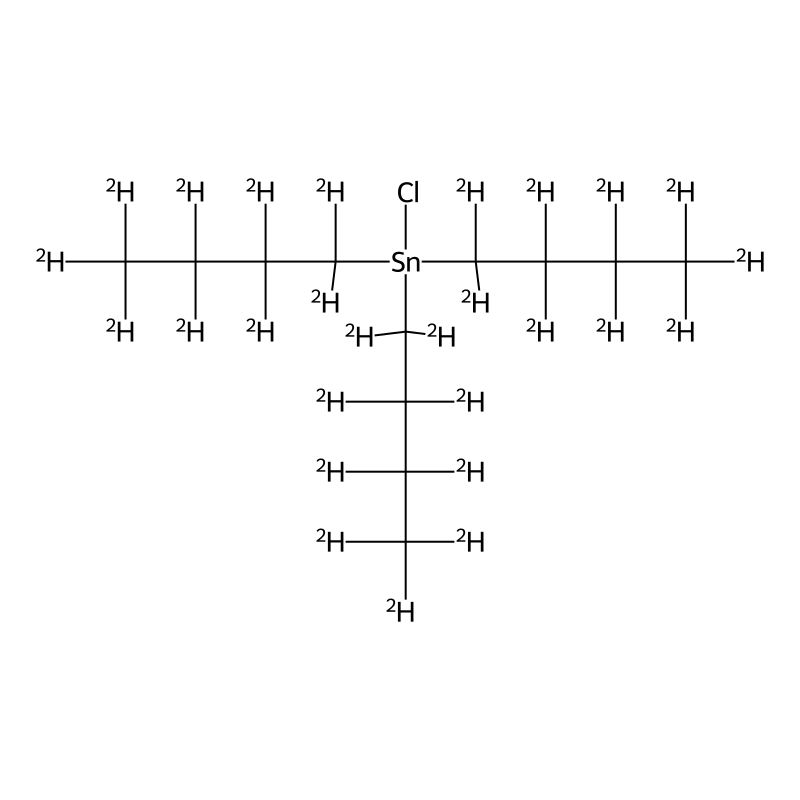

Tributyltin chloride-d27

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Applications of TBTC-d27 in Scientific Research

Environmental Fate and Degradation Studies:

- TBTC-d27 can be used to trace the environmental fate of TBTC in various ecosystems, such as water, sediments, and soil. By analyzing the distribution of the isotope label, researchers can gain insights into the degradation pathways, persistence, and bioaccumulation potential of TBTC. Source: A novel method for the determination of tributyltin (TBT) and dibutyltin (DBT) in water using solid-phase extraction and gas chromatography-mass spectrometry: )

Metabolic Studies:

- TBTC-d27 can be used to study the metabolism of TBTC in organisms, such as animals and plants. By tracking the incorporation and distribution of the deuterium label in different metabolites, researchers can gain valuable information about the metabolic pathways and potential detoxification mechanisms. Source: Determination of Tributyltin in Marine Mussels by Isotope Dilution Gas Chromatography-Mass Spectrometry: )

Analytical Standard:

- TBTC-d27 can be used as an internal standard in analytical methods for quantifying TBTC in environmental and biological samples. The presence of the deuterium label allows for the correction of matrix effects and improves the accuracy and precision of the analysis. Source: Development and Application of a Novel QuEChERS Method for Monitoring of Tributyltin and Triphenyltin in Bottom Sediments of the Odra River Estuary, North Westernmost Part of Poland:

Tributyltin chloride-d27 is a stable isotope-labeled compound of tributyltin chloride, which is an organotin compound with the molecular formula C₁₂H₂₇ClSn and a molecular weight of 352.67 g/mol. This compound is primarily recognized for its application as a biocide and antifouling agent in marine environments. It is colorless to light yellow in appearance and is soluble in various organic solvents, including alcohol, benzene, and toluene, but is insoluble in cold water .

Tributyltin chloride-d27 has garnered attention due to its environmental impact and toxicity. It acts as an endocrine disruptor and has been shown to have neurotoxic and immunotoxic effects on mammals. The compound is particularly harmful to aquatic organisms, leading to significant restrictions on its use in many countries .

TbTCl-d27 itself doesn't have a known mechanism of action. Its primary function lies in environmental and biological research as a tracer molecule. Due to its structural similarity to TbTCl, it can be used to study the uptake, distribution, metabolism, and excretion (ADME) of organotin compounds in various systems [].

- Hydrolysis: While it is insoluble in cold water, tributyltin chloride-d27 can hydrolyze in hot water, leading to the formation of tributyltin hydroxide and hydrochloric acid.

- Redistribution Reaction: It can be synthesized through a redistribution reaction involving stannic chloride and tetrabutyltin:

This reaction illustrates the exchange of tin between different organotin species, which is common in the chemistry of organotin compounds .

Tributyltin chloride-d27 exhibits significant biological activity, particularly as a biocide. Its mechanisms include:

- Endocrine Disruption: The compound interferes with hormonal systems in various marine species, leading to reproductive and developmental issues.

- Neurotoxicity: Studies have shown that tributyltin chloride can induce cell death through mechanisms such as calpain activation in neuronal cells .

- Immunotoxicity: It has been found to adversely affect immune responses in mammals, raising concerns regarding human exposure through contaminated food sources .

The synthesis of tributyltin chloride-d27 typically involves the following method:

- Redistribution Reaction: This method combines stannic chloride with tetrabutyltin under controlled conditions. The process allows for the incorporation of deuterium into the molecule, resulting in the labeled compound.

The general reaction can be represented as follows:

This reaction highlights the versatility of organotin chemistry in producing isotopically labeled compounds for research purposes .

Tributyltin chloride-d27 has several applications, particularly in research:

- Environmental Studies: Used as a standard for assessing contamination levels in marine environments.

- Biological Research: Investigated for its effects on endocrine systems and neurotoxicity in various organisms.

- Chemical Analysis: Serves as a reference material in analytical chemistry for studying organotin compounds .

Interaction studies involving tributyltin chloride-d27 focus on its toxicological effects and environmental fate:

- Aquatic Toxicology: Research has demonstrated that tributyltin compounds are highly toxic to aquatic life, leading to long-lasting ecological impacts .

- Human Health Risks: Studies indicate potential health risks associated with exposure through contaminated food sources, particularly concerning thyroid function and reproductive health .

Several compounds share structural or functional similarities with tributyltin chloride-d27. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Triphenyltin chloride | C₁₂H₁₁ClSn | Used as a biocide; less toxic than tributyltin |

| Dibutyltin dichloride | C₈H₁₈Cl₂Sn | Exhibits lower toxicity; used in PVC stabilization |

| Monobutyltin oxide | C₄H₉O₁Sn | Less toxic; used primarily for antifouling applications |

Uniqueness of Tributyltin Chloride-d27

What sets tributyltin chloride-d27 apart from these similar compounds is its specific isotopic labeling with deuterium, which allows for precise tracking and quantification in environmental studies. Its pronounced toxicity profile also distinguishes it from less harmful organotin compounds, making it a subject of extensive research regarding ecological and health impacts .

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard